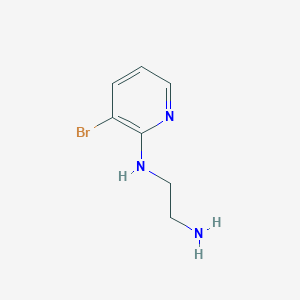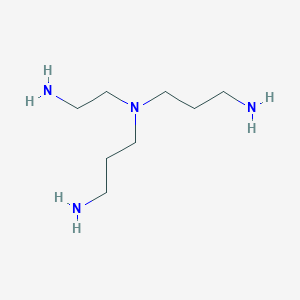
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE, also known as N-(2-aminoethyl)-N-(3-aminopropyl)-1,3-propanediamine, is a polyamine compound with the molecular formula C8H22N4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE typically involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding amides or nitriles, while substitution reactions can yield various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-aminopropyl)amine: Similar structure but lacks the ethylene bridge, making it less flexible.
1,2-Bis(3-aminopropylamino)ethane: Contains an additional ethylene bridge, providing more rigidity.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, offering different coordination properties.
Uniqueness
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is unique due to its balanced flexibility and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other molecules enhances its utility in various fields .
Propiedades
Número CAS |
41240-13-5 |
|---|---|
Fórmula molecular |
C8H22N4 |
Peso molecular |
174.29 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
Clave InChI |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CN(CCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
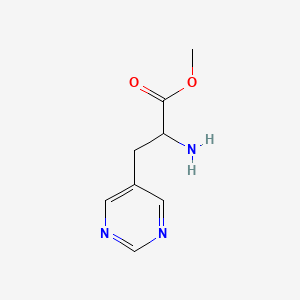
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
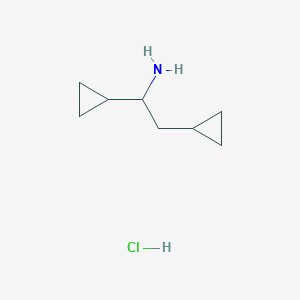
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
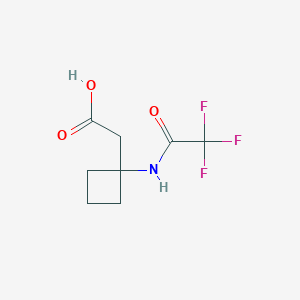
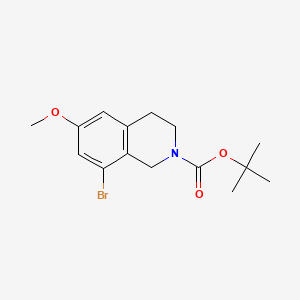
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
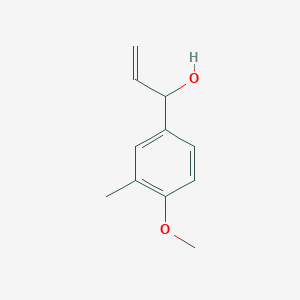
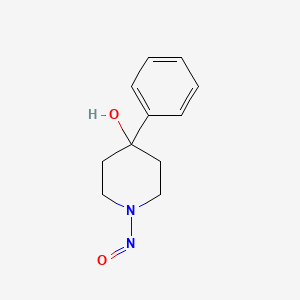
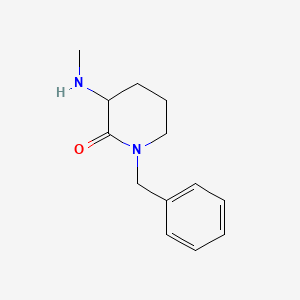
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)
